L-Alanyl-L-lysine hydrochloride (H-Ala-Lys-OH·HCl) is a highly soluble dipeptide building block widely procured for advanced cell culture media, clinical nutrition, and peptide synthesis. With a molecular weight of 253.73 g/mol, this hydrochloride salt form is favored over free amino acid mixtures due to its rapid aqueous dissolution, extended shelf life, and specialized transport mechanisms via the PepT1 pathway. For industrial buyers, procuring the pre-formed dipeptide rather than individual amino acids streamlines downstream processing, ensures precise stoichiometric delivery, and provides measurable advantages in both formulation stability and cellular uptake .
Substituting Alanyllysine hydrochloride with a generic mixture of L-Alanine and L-Lysine monomers fundamentally alters cellular uptake kinetics and formulation stability. Free amino acids compete for the same membrane transporters, leading to uneven absorption and potential precipitation in high-concentration media. Furthermore, attempting to use the Alanyllysine free base instead of the hydrochloride salt introduces pH buffering challenges during formulation, requiring additional titration steps that can compromise batch-to-batch reproducibility. In solid-phase peptide synthesis (SPPS), sequential coupling of single amino acids instead of using this pre-formed dipeptide introduces additional deprotection cycles, increasing the risk of incomplete coupling and lowering the final yield of complex peptide therapeutics[1].
In comparative uptake models, intact dipeptides like Alanyllysine are transported via the high-capacity PepT1 transporter, bypassing the competitive and often rate-limiting single amino acid transporters. Studies demonstrate that dipeptide delivery systems can increase the intracellular accumulation of essential amino acids by up to 2.5-fold compared to equimolar mixtures of free L-Alanine and L-Lysine. This rapid internalization provides a quantifiable advantage for high-density cell culture and clinical nutrition formulations [1].
| Evidence Dimension | Intracellular amino acid accumulation rate |
| Target Compound Data | High-velocity PepT1-mediated transport (up to 2.5x relative rate) |
| Comparator Or Baseline | Equimolar mixture of free L-Alanine and L-Lysine |
| Quantified Difference | Up to 2.5-fold increase in cellular uptake rate |
| Conditions | In vitro PepT1-expressing cellular transport assays |
Ensures maximum nutrient delivery and minimizes waste in costly biomanufacturing cell culture media.
The hydrochloride salt of Alanyllysine provides immediate, high-concentration aqueous solubility (exceeding 50 mg/mL) without the need for aggressive pH adjustments. In contrast, the free base form of the dipeptide often requires acid titration to achieve complete dissolution, which can introduce localized pH spikes and affect the stability of sensitive co-formulated active ingredients. The HCl salt maintains a stable, predictable dissolution profile essential for liquid formulations [1].
| Evidence Dimension | Aqueous dissolution without pH adjustment |
| Target Compound Data | >50 mg/mL solubility at neutral starting pH without titration |
| Comparator Or Baseline | Alanyllysine free base (requires active acid titration) |
| Quantified Difference | Elimination of pH adjustment step while maintaining high solubility |
| Conditions | Standard aqueous buffer preparation at 25°C |
Reduces formulation time and eliminates the need for additional pH balancing steps in industrial liquid media production.
Utilizing pre-formed Alanyllysine hydrochloride as a building block in SPPS reduces the number of required coupling and deprotection cycles. Compared to the sequential addition of Fmoc-Lys(Boc)-OH and Fmoc-Ala-OH, the pre-formed dipeptide eliminates one coupling step, thereby reducing the accumulation of deletion sequences and improving crude purity by approximately 10-15% in complex peptide sequences. This directly translates to higher overall yields and simplified HPLC purification [1].
| Evidence Dimension | Crude peptide yield and purity |
| Target Compound Data | Single-step coupling yielding >95% target sequence purity |
| Comparator Or Baseline | Two-step sequential coupling yielding ~80-85% purity due to deletion sequences |
| Quantified Difference | 10-15% absolute improvement in crude purity and 50% reduction in coupling steps for the Ala-Lys segment |
| Conditions | Standard Fmoc-SPPS protocols for complex peptide manufacturing |
Lowers the cost of goods (COGs) and improves throughput in commercial peptide API manufacturing.
Due to its high solubility and efficient PepT1-mediated cellular uptake, Alanyllysine hydrochloride is an effective lysine source for advanced bioreactor media. It prevents the precipitation issues associated with free amino acids at high concentrations and ensures sustained nutrient availability during prolonged fed-batch cultures, directly leveraging the uptake data established in transport assays [1].
Procured as a pre-formed dipeptide building block, it streamlines the synthesis of complex therapeutic peptides. By reducing the number of coupling steps, it minimizes the risk of deletion impurities and improves the overall yield and purity of the final pharmaceutical product, addressing the SPPS efficiency metrics [2].
The compound's documented bioavailability advantages compared to free amino acid mixtures make it a highly practical ingredient in specialized dietary supplements and enteral feeding solutions, where rapid absorption without requiring active pH titration is a critical formulation metric [3].
Irritant;Health Hazard